Cas no 601-57-0 (Δ4-Cholesten-3-one)
Δ4-Cholesten-3-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Cholesten-3-one
- 3-Oxo-4-cholestene
- (+)-3-Oxo-4-Cholestene
- (+)-4-Cholesten-3-one
- Cholest-4-ene-3-one
- Δ4-Cholesten-3-one
- 3-KETO-4-CHOLESTENE
- 3-Oxocholest-4-ene
- 4-Cholestenone
- CHOLESTENONE
- 110829
- (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- cholest-4-en-3-one
- delta(sup 4)-Cholestenone
- 7T94NHD99C
- NYOXRYYXRWJDKP-GYKMGIIDSA-N
- (8alpha,9beta)-Cholest-4-En-3-One
- delta4-Cholesten-3-
- AS-56879
- Q27098418
- AKOS015955628
- SCHEMBL55896
- 601-57-0
- C00599
- C-5800
- NS00014741
- MFCD00003663
- NSC 134926
- DTXSID90872379
- .delta.4-Cholesten-3-one
- 4-cholestene-3-one
- (17b)-17-Octylandrost-4-en-3-one
- NSC-134926
- UNII-7T94NHD99C
- K2B
- (+)-4-Cholesten-3-one, 98%
- .delta.-4-Cholesten-3-one
- .DELTA.4-CHOLESTENONE
- CS-0062301
- CHEMBL63243
- (9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- Cholestenone (delta 4)
- EINECS 210-005-1
- 4-Cholesten 3-One
- CHEBI:16175
- HY-113365
- LMST01010015
- (17.BETA.)-17-OCTYLANDROST-4-EN-3-ONE
- Z2375482233
- EN300-398595
- (1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- NSC 63000
- D4-Cholestenone
- BDBM92505
- ?4-Cholesten-3-one
- (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- D94645
- 4-cholesten-3-on
- NSC-63000
- bmse000519
- NSC134926
- 17-(1,5-dimethylhexyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- FT-0618275
- 10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- VS-08793
- CERAPP_28175
- CHEBI:180953
- DTXSID50862271
- NSC63000
- AKOS025116968
- 17-(1,5-DI-ME-HEXYL)-10,13-DI-ME-TETRADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
- NCIOpen2_008122
- 9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- SCHEMBL1688732
- delta-4-Cholesten-3-one
- NYOXRYYXRWJDKP-UHFFFAOYSA-N
- 17-(1,5-DIMETHYL-HEXYL)-DIMETHYL-TETRADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
- 14615-14-6
- 23820-66-8
- DTXCID40820027
- FC07001
- delta4-Cholesten-3-one
- 210-005-1
- DELTA4-CHOLESTENONE
- (17BETA)-17-OCTYLANDROST-4-EN-3-ONE
-
- MDL: MFCD00003663
- Inchi: 1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
- InChI Key: NYOXRYYXRWJDKP-GYKMGIIDSA-N
- SMILES: O=C1C=C2CC[C@@H]3[C@H](CC[C@]4(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]43)[C@@]2(C)CC1
- BRN: 4707774
Computed Properties
- Exact Mass: 384.33900
- Monoisotopic Mass: 384.339216
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 8.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: crystallization
- Density: 0.9717 (rough estimate)
- Melting Point: 79-81 °C (lit.)
- Boiling Point: 451.27°C (rough estimate)
- Flash Point: 247.7 °C
- Refractive Index: 1.5100 (estimate)
- Water Partition Coefficient: <0.5 g/L
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 17.07000
- LogP: 7.59690
- Specific Rotation: 92.5 º (c=2, CHCl3)
- FEMA: 3723
- Optical Activity: [α]23/D +91.0°, c = 2 in chloroform
Δ4-Cholesten-3-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
- RTECS:FZ7700000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Δ4-Cholesten-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C869065-5g |
(+)-4-Cholesten-3-one |
601-57-0 | 95% | 5g |
628.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 188174-1G |
Δ4-Cholesten-3-one |
601-57-0 | 1g |
¥508.65 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 188174-10G |
Δ4-Cholesten-3-one |
601-57-0 | 10g |
¥1245.59 | 2023-12-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 099055-100g |
Δ4-Cholesten-3-one |
601-57-0 | 95+% | 100g |
12289.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 099055-5g |
Δ4-Cholesten-3-one |
601-57-0 | 95+% | 5g |
1542.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 099055-10g |
Δ4-Cholesten-3-one |
601-57-0 | 95+% | 10g |
2192.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PX662-1g |
Δ4-Cholesten-3-one |
601-57-0 | 95.0%(GC) | 1g |
261.0CNY | 2021-08-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700065P-5MG |
Δ4-Cholesten-3-one |
601-57-0 | 5mg |
¥1002.37 | 2023-11-03 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1366-5G |
(+)-4-Cholesten-3-one |
601-57-0 | >95.0%(GC) | 5g |
¥590.00 | 2024-04-16 | |
| abcr | AB109318-5 g |
4-Cholesten-3-one, 98%; . |
601-57-0 | 98% | 5 g |
€86.20 | 2023-07-20 |
Δ4-Cholesten-3-one Suppliers
Δ4-Cholesten-3-one Related Literature
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Yun Lu,Lilan Sun,Jing Pang,Congran Li,Xiukun Wang,Xinxin Hu,Guoqing Li,Xue Li,Youwen Zhang,Hao Wang,Xinyi Yang,Xuefu You RSC Adv. 2022 12 24447
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2. Functionalisation of saturated hydrocarbons. Part 13. Further studies on the Gif oxidation of cholestane derivativesDerek H. R. Barton,Jean Boivin,Patrick Lelandais J. Chem. Soc. Perkin Trans. 1 1989 463
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Jesús F. Aparicio,Juan F. Martín Mol. BioSyst. 2008 4 804
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Roberto Bauza,Angel Ríos,Miguel Valcárcel Analyst 2002 127 241
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5. Electrophilic substitution with rearrangement. Part VII. Reaction paths in the bromination of cholest-4-en-3-onePeter B. D. de la Mare,Brian N. B. Hannan J. Chem. Soc. Perkin Trans. 2 1973 1586
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
Additional information on Δ4-Cholesten-3-one
Comprehensive Analysis of Δ4-Cholesten-3-one (CAS No. 601-57-0): Properties, Applications, and Research Insights
Δ4-Cholesten-3-one (CAS No. 601-57-0), a pivotal steroid intermediate, has garnered significant attention in biochemical and pharmaceutical research. This compound, characterized by its 4-en-3-one structure, serves as a precursor in the synthesis of vital hormones and therapeutic agents. Its molecular formula C27H44O and unique cholestane skeleton make it indispensable in studying metabolic pathways, particularly those related to cholesterol biosynthesis and steroidogenesis.
Recent trends highlight growing interest in Δ4-Cholesten-3-one due to its role in lipid metabolism research and potential applications in nutraceuticals. Searches for terms like "Δ4-Cholesten-3-one benefits" or "CAS 601-57-0 solubility" reflect user curiosity about its physicochemical properties (e.g., melting point: ~80-82°C) and compatibility with organic solvents like ethanol or DMSO. Researchers also explore its relevance to anti-aging formulations, linking it to skin barrier function modulation.
From a synthetic perspective, Δ4-Cholesten-3-one is crucial for producing vitamin D analogs and bile acid derivatives. Its enone functional group allows selective chemical modifications, enabling the creation of novel compounds for drug discovery. Laboratories frequently inquire about "Δ4-Cholesten-3-one synthesis protocol" or "601-57-0 HPLC purification," underscoring its technical importance in organic chemistry workflows.
In analytical chemistry, this compound serves as a reference standard for steroid profiling via GC-MS or LC-MS. The demand for high-purity Δ4-Cholesten-3-one (≥98%) has risen alongside advancements in metabolomics studies. Notably, its spectral data (IR: 1675 cm⁻¹ for carbonyl; UV: 240 nm) are critical for structural verification, as queried in "CAS 601-57-0 spectroscopic data" searches.
Emerging applications include its investigation in mitochondrial function and oxidative stress models. Studies suggest that Δ4-Cholesten-3-one derivatives may influence cellular energy homeostasis, aligning with current biohacking trends. This connects to popular searches like "steroids and cellular health" or "cholestenone bioactivity," demonstrating cross-disciplinary relevance.
Regulatory-wise, Δ4-Cholesten-3-one is classified as a research chemical with no consumer restrictions. Proper handling guidelines emphasize storage at 2-8°C in amber vials to prevent degradation. Suppliers often address FAQs such as "601-57-0 stability" or "cholestenone shipping conditions," ensuring compliance with laboratory safety standards.
Future research directions may explore Δ4-Cholesten-3-one's role in personalized medicine, especially concerning lipid disorders. With increasing AI-driven drug design initiatives, computational studies of its molecular interactions could unlock new therapeutic avenues. The compound's versatility ensures its continued prominence in both academic and industrial settings.
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